molecular formula C27H26N4O3S3 B11034761 8-methoxy-4,4-dimethyl-3'-(4-methylphenyl)-6-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4H,4'H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2'-[1,3]thiazolidine]-2,4'-dione

8-methoxy-4,4-dimethyl-3'-(4-methylphenyl)-6-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4H,4'H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2'-[1,3]thiazolidine]-2,4'-dione

Cat. No.: B11034761
M. Wt: 550.7 g/mol
InChI Key: VPGCFPMKHNWMEM-UHFFFAOYSA-N
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Description

8-methoxy-4,4-dimethyl-3’-(4-methylphenyl)-6-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4H,4’H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2’-[1,3]thiazolidine]-2,4’-dione is a complex organic compound with a unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from simpler precursors. A common synthetic route might include:

    Formation of the Pyrroloquinoline Core: This can be achieved through a cyclization reaction involving an appropriate aniline derivative and a suitable cyclizing agent.

    Introduction of the Spiro Moiety: The spiro linkage is formed by reacting the pyrroloquinoline intermediate with a thiazolidine derivative under specific conditions, such as the presence of a base and a solvent like dichloromethane.

    Functional Group Modifications: The methoxy, methyl, and thiadiazole groups are introduced through various substitution reactions, often requiring reagents like methyl iodide, methanol, and thiadiazole derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include:

    Batch Processing: Using large-scale reactors to carry out each step sequentially.

    Continuous Flow Synthesis: Implementing a continuous flow system to enhance reaction efficiency and scalability.

    Purification Techniques: Employing methods such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the thiadiazole or quinoline rings, potentially converting them to more saturated derivatives.

    Substitution: The aromatic rings and the spiro center can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogenating agents (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols).

Major Products

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Saturated derivatives of the thiadiazole and quinoline rings.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

Biologically, the compound’s diverse functional groups may interact with various biomolecules, making it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Its structural features suggest it might exhibit anti-inflammatory, antimicrobial, or anticancer activities.

Industry

Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example:

    Enzyme Inhibition: The compound might inhibit enzymes by binding to their active sites, blocking substrate access.

    Receptor Binding: It could interact with cell surface receptors, modulating signal transduction pathways.

    Pathways Involved: Potential pathways include oxidative stress response, apoptosis, and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 8-methoxy-4,4-dimethyl-3’-(4-methylphenyl)-6-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4H,4’H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2’-[1,3]thiazolidine]-2,4’-dione stands out due to its spiro structure and the presence of multiple functional groups, which may confer unique biological activities and chemical reactivity.

Properties

Molecular Formula

C27H26N4O3S3

Molecular Weight

550.7 g/mol

IUPAC Name

6'-methoxy-11',11'-dimethyl-3-(4-methylphenyl)-9'-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]spiro[1,3-thiazolidine-2,3'-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraene]-2',4-dione

InChI

InChI=1S/C27H26N4O3S3/c1-15-6-8-18(9-7-15)30-22(32)14-36-27(30)21-11-19(34-5)10-20-17(13-35-25-29-28-16(2)37-25)12-26(3,4)31(23(20)21)24(27)33/h6-12H,13-14H2,1-5H3

InChI Key

VPGCFPMKHNWMEM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)CSC23C4=CC(=CC5=C4N(C3=O)C(C=C5CSC6=NN=C(S6)C)(C)C)OC

Origin of Product

United States

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